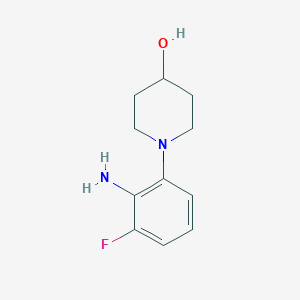

1-(2-Amino-3-fluorophényl)pipéridin-4-ol

Vue d'ensemble

Description

1-(2-Amino-3-fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Applications De Recherche Scientifique

1-(2-Amino-3-fluorophenyl)piperidin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Amino-3-fluorophenyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .

Result of Action

The result of the action of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the prevention of HIV-1 entry into the cell . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect the cell .

Analyse Biochimique

Biochemical Properties

1-(2-Amino-3-fluorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between 1-(2-Amino-3-fluorophenyl)piperidin-4-ol and CCR5 involves binding to the receptor, potentially inhibiting its function and preventing HIV-1 from entering the cells.

Cellular Effects

1-(2-Amino-3-fluorophenyl)piperidin-4-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in cell signaling pathways that are crucial for HIV-1 entry and replication . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, its binding to CCR5 involves a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This interaction can inhibit the receptor’s function, thereby preventing HIV-1 from entering host cells. Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may modulate the activity of other enzymes and proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry into host cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can lead to cellular toxicity, including apoptosis and necrosis . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

1-(2-Amino-3-fluorophenyl)piperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can bind to various proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

1-(2-Amino-3-fluorophenyl)piperidin-4-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5 . Additionally, 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may be transported to other organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.

Méthodes De Préparation

The synthesis of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with commercially available 2-amino-3-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde group is first converted to a corresponding alcohol through reduction reactions.

Cyclization: The intermediate undergoes cyclization with piperidine under specific conditions to form the desired piperidin-4-ol structure.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

1-(2-Amino-3-fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

1-(2-Amino-3-fluorophenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

1-(2-Amino-4-fluorophenyl)piperidin-3-ol: Similar structure but different position of the fluorine atom, leading to different chemical properties and biological activities.

1-(2-Amino-3-chlorophenyl)piperidin-4-ol:

These comparisons highlight the uniqueness of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol in terms of its specific chemical and biological properties.

Activité Biologique

1-(2-Amino-3-fluorophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

1-(2-Amino-3-fluorophenyl)piperidin-4-ol is characterized by a piperidine ring and an amino-substituted fluorophenyl group. Its empirical formula contributes to a molecular weight of approximately 210.25 g/mol. The presence of the fluorinated aromatic system enhances both biological activity and metabolic stability, making it a promising candidate for drug development.

Enzyme Inhibition

Research indicates that 1-(2-Amino-3-fluorophenyl)piperidin-4-ol acts as an inhibitor in various enzymatic pathways. Its structural properties suggest interactions with neurotransmitter receptors, which could be beneficial in studying neurological disorders. Specifically, compounds with similar structures have demonstrated promising activity against Mycobacterium tuberculosis, indicating potential antimicrobial properties.

Antimicrobial Properties

The compound has shown significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies have indicated that structural analogs exhibit growth inhibition zones ranging from 14–17 mm against these pathogens . This suggests that 1-(2-Amino-3-fluorophenyl)piperidin-4-ol may also possess similar antimicrobial efficacy.

The mechanism by which 1-(2-Amino-3-fluorophenyl)piperidin-4-ol exerts its biological activity is likely multifaceted:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms associated with neurological disorders.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogenic organisms, leading to their death or reduced viability .

Structure-Activity Relationship (SAR)

The biological efficacy of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol can be attributed to its unique structural features. A comparative analysis of similar compounds reveals insights into its SAR:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Amino-2-fluorophenyl)piperidin-4-ol | Piperidine ring, amino group at para position | Known for application in fluorescent probes |

| 1-(3-Fluorophenyl)piperidin-4-ol | Piperidine ring, fluorinated phenyl group | Exhibits significant activity against certain cancers |

| 1-(2-Aminophenyl)piperidin-4-one | Piperidine ring, non-fluorinated amino phenyl | Potentially less potent but simpler to synthesize |

The combination of the piperidine structure and the fluorinated aromatic system distinguishes this compound from others, particularly concerning its potential biological activities and applications in drug development.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that structurally similar piperidine derivatives exhibited cytotoxicity and apoptosis induction in cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties .

- Antimicrobial Activity : Another study highlighted the effectiveness of piperidine derivatives against various bacterial strains, reinforcing the potential use of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol as an antimicrobial agent .

Propriétés

IUPAC Name |

1-(2-amino-3-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYMGLIOAKLEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.